[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. Its unique structure, featuring both phosphine and sulfinamide functional groups, allows it to coordinate with various metal centers, enhancing its versatility in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide typically involves multiple steps. One common route starts with the preparation of the biphenyl backbone, followed by the introduction of the diphenylphosphino group. The final step involves the addition of the sulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and sulfinamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces the corresponding amine.
Scientific Research Applications
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the synthesis of chiral drugs, enhancing the efficacy and safety of pharmaceuticals.
Industry: The compound is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide exerts its effects involves coordination with metal centers. The phosphine and sulfinamide groups act as ligands, forming complexes with metals such as palladium, rhodium, and iridium. These metal complexes then catalyze various reactions, with the chiral environment provided by the ligand ensuring high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfoxide: Contains a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide lies in its combination of phosphine and sulfinamide groups, which provides a unique chiral environment for catalysis. This dual functionality enhances its versatility and effectiveness in asymmetric synthesis compared to similar compounds.
Properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26,34,36H,1-3H3/t34-,39+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYUZKXTPNKJPL-AWLITPKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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